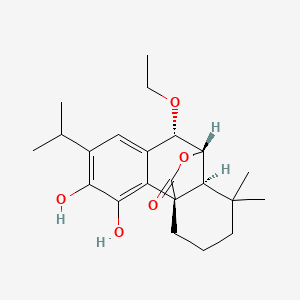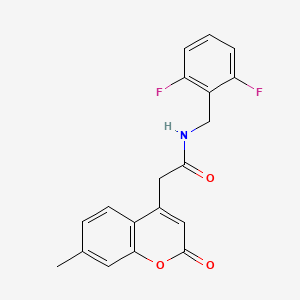
7-Etoxirosmanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxyrosmanol is a phenolic diterpene compound that has garnered attention for its potential therapeutic applications. It is primarily isolated from the plant Salvia chamelaeagnea and exhibits notable antioxidant and anti-tumor properties . This compound has been studied for its ability to alleviate hyperglycemia-induced vascular endothelial dysfunction, making it a promising candidate for treating conditions related to oxidative stress and inflammation .
Aplicaciones Científicas De Investigación
7-Ethoxyrosmanol has been extensively studied for its applications in various fields:
Chemistry: Used as an antioxidant in chemical formulations.
Biology: Investigated for its role in reducing oxidative stress in biological systems.
Industry: Utilized in the development of natural preservatives and anti-aging products.
Mecanismo De Acción
Target of Action
The primary target of 7-Ethoxyrosmanol is the F-box/LRR-repeat protein 7 (FBXL7) in human umbilical vein endothelial cells (HUVECs) . FBXL7 is a ubiquitin E3 ligase that regulates cell cycle and is involved in many biological processes .
Mode of Action
7-Ethoxyrosmanol interacts with FBXL7, regulating its expression in HUVECs . High glucose levels increase the expression of FBXL7, which can be gradually inhibited by 7-Ethoxyrosmanol . This interaction results in changes in cell injury, inflammation, and reactive oxygen species (ROS) production .
Biochemical Pathways
7-Ethoxyrosmanol affects the biochemical pathways related to hyperglycemia-induced endothelial dysfunction . By regulating the expression of FBXL7, 7-Ethoxyrosmanol influences the pathways associated with cell injury, inflammation, and ROS production .
Result of Action
The action of 7-Ethoxyrosmanol results in the attenuation of high glucose-induced endothelial dysfunction in HUVECs . Specifically, it reduces cell injury, the secretion of pro-inflammatory cytokines, and ROS production . Moreover, it ameliorates high glucose-induced cell injury by knocking down FBXL7 .
Action Environment
The action, efficacy, and stability of 7-Ethoxyrosmanol can be influenced by environmental factors such as the presence of high glucose levels . In the presence of 33 mM high glucose, 7-Ethoxyrosmanol has been shown to effectively alleviate hyperglycemia-induced endothelial dysfunction .
Análisis Bioquímico
Biochemical Properties
7-Ethoxyrosmanol interacts with various biomolecules in biochemical reactions. It has been found to exhibit antioxidant activity, suggesting that it may interact with reactive oxygen species (ROS) in cells
Cellular Effects
7-Ethoxyrosmanol has been shown to have significant effects on various types of cells. In particular, it has been found to have antitumor effects on neuroblastoma cells . It influences cell function by inducing apoptosis and G2/M arrest of neuroblastoma cells . It also alleviates hyperglycemia-induced vascular endothelial dysfunction by regulating FBXL7 expression .
Molecular Mechanism
The molecular mechanism of 7-Ethoxyrosmanol involves its interaction with FBXL7, a protein involved in the regulation of cell cycle progression . 7-Ethoxyrosmanol time-dependently increased high glucose-induced cell injury, the secretions of pro-inflammatory cytokines and ROS production in HUVECs . Moreover, high glucose time-dependently increased the FBXL7 expressions, which could be gradually inhibited by 7-Ethoxyrosmanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyrosmanol typically involves the ethoxylation of rosmanol, a naturally occurring diterpene. The reaction conditions often include the use of ethyl alcohol as the ethoxylating agent under acidic or basic conditions to facilitate the substitution at the C-7 position .
Industrial Production Methods: Industrial production of 7-Ethoxyrosmanol may involve the extraction of rosmanol from plant sources followed by chemical modification. The process includes:
Extraction: Rosmanol is extracted from Salvia chamelaeagnea using solvents like methanol or ethanol.
Purification: The extract is purified using chromatographic techniques.
Ethoxylation: The purified rosmanol undergoes ethoxylation to produce 7-Ethoxyrosmanol.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethoxyrosmanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The ethoxyl group at the C-7 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic catalysts to facilitate the substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated diterpenes.
Substitution Products: Various substituted diterpenes depending on the reagents used.
Comparación Con Compuestos Similares
Rosmanol: The parent compound of 7-Ethoxyrosmanol, known for its strong antioxidant properties.
Carnosol: Another phenolic diterpene with potent antioxidant and anti-inflammatory effects.
Carnosic Acid: Exhibits similar antioxidant properties but differs in its chemical structure and biological activity.
Uniqueness of 7-Ethoxyrosmanol: 7-Ethoxyrosmanol is unique due to the ethoxyl group at the C-7 position, which enhances its hydrophobicity and potentially its bioavailability. This modification also influences its antioxidant activity, making it distinct from its parent compound, rosmanol .
Propiedades
IUPAC Name |
(1R,8S,9S,10S)-8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3/t17-,18+,19-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUIVINVBVPWCU-WEMPKCCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]2[C@@H]3[C@](CCCC3(C)C)(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the antioxidant properties of 7-Ethoxyrosmanol and how do they compare to other similar compounds?
A1: 7-Ethoxyrosmanol displays strong antioxidant activity, confirmed by assays like Trolox equivalent antioxidant capacity (TEAC), ferric-ion reducing antioxidant parameter (FRAP), and oxygen radical absorbance capacity (ORAC) []. Notably, it exhibits a low oxidation potential (Epa = 0.11 V) compared to other compounds like carnosol and carnosic acid, suggesting potent antioxidant power []. This activity is attributed to structural features such as multiple hydroxyl (OH) groups, conjugation, and a lactone ring [].
Q2: Besides antioxidant effects, does 7-Ethoxyrosmanol have other potential therapeutic applications?
A2: Research suggests 7-Ethoxyrosmanol might have antitumor properties. In studies on neuroblastoma cells, it showed significant cytotoxicity and induced apoptosis, possibly by degrading procaspase-3 and -9 []. It also influenced cell cycle progression, causing arrest in the G2/M phase [].
Q3: How does the structure of 7-Ethoxyrosmanol contribute to its activity?
A3: While specific structure-activity relationship (SAR) studies for 7-Ethoxyrosmanol are limited in the provided literature, research points to the importance of multiple OH groups, conjugation, and the lactone ring for its antioxidant activity []. Comparing its structure to other active compounds like rosmanol and carnosol reveals these shared features, suggesting their role in free radical scavenging and electrochemical behavior []. Further research is needed to fully elucidate the SAR of 7-Ethoxyrosmanol and explore modifications that could enhance its properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)





![(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)
![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)

![1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2580085.png)

![N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2580087.png)
